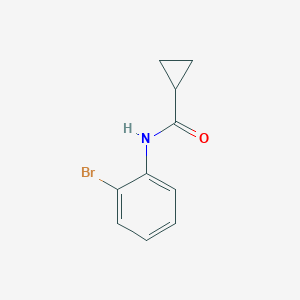

N-(2-bromophenyl)cyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGVBYSRBPRCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356910 | |

| Record name | N-(2-bromophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444151-72-8 | |

| Record name | N-(2-Bromophenyl)cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444151-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-bromophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Bromophenyl Cyclopropanecarboxamide and Analogues

Amide Bond Formation Strategies for N-Arylation

The formation of the amide bond in N-aryl cyclopropanecarboxamides can be achieved through several modern catalytic and coupling methods. These strategies offer significant advantages over classical methods, providing higher yields, greater functional group tolerance, and milder reaction conditions.

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amidation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been widely applied to the synthesis of N-aryl amides. wikipedia.orgresearchgate.net This reaction typically involves the coupling of an aryl halide (or triflate) with an amide. In the context of N-(2-bromophenyl)cyclopropanecarboxamide synthesis, this would involve the reaction of 2-bromoaniline (B46623) with cyclopropanecarboxamide (B1202528) or the coupling of an activated cyclopropanecarboxylic acid derivative with 2-bromoaniline.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. wikipedia.org Over the years, several generations of catalyst systems have been developed to improve the scope and efficiency of this transformation. wikipedia.org Bidentate phosphine ligands, such as BINAP and DPPF, have been shown to be effective for the coupling of primary amines. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has further expanded the utility of this reaction to include a wider range of substrates under milder conditions. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Amides

| Entry | Aryl Halide | Amine/Amide | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | 98 |

| 2 | 2-Bromo-13α-estrone | Aniline (B41778) | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | Toluene | MW | 95 |

| 3 | 2-Bromo-3-benzyl ether 13α-estrone | Benzophenone imine | Pd₂(dba)₃ | X-Phos | Cs₂CO₃ | Toluene | 110 | 92 |

This table presents a compilation of data from various sources to illustrate typical reaction conditions and is not from a single study.

Nickel-Catalyzed C-N Cross-Coupling Approaches

Nickel-catalyzed C-N cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. organic-chemistry.org These reactions offer distinct reactivity and can sometimes be more effective for challenging substrates. Nickel catalysts, often in combination with specific ligands, can facilitate the amination of aryl halides under various conditions.

Recent advancements have demonstrated the utility of nickel catalysis in reductive cyclization reactions of organohalides, which can be adapted for the synthesis of complex nitrogen-containing heterocycles. organic-chemistry.org The mechanism of nickel-catalyzed C-N coupling is believed to involve a Ni(0)/Ni(II) catalytic cycle, analogous to the palladium-catalyzed pathway.

Alternative Amide Coupling Protocols from Carboxylic Acid Derivatives

Beyond transition metal-catalyzed cross-coupling reactions, traditional amide bond formation can be achieved by activating the carboxylic acid moiety. This typically involves the use of coupling reagents to convert the carboxylic acid into a more reactive species that can then react with the amine.

Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate the formation of an active ester intermediate, which readily undergoes nucleophilic attack by the amine to form the desired amide. The choice of solvent and base is crucial for the success of these reactions, with aprotic solvents like acetonitrile (B52724) and dichloromethane (B109758) being commonly employed. nih.gov

Table 2: Amide Bond Formation using Coupling Reagents

| Entry | Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Yield (%) |

| 1 | Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC | HOBt (cat.), DMAP | DIPEA | CH₃CN | 72 |

| 2 | Boc-Proline | 4-(Biphenyl-4-yl)aniline | EDC | HOBt (cat.), DMAP | DIPEA | CH₃CN | 75 |

| 3 | Thiazole-4-carboxylic acid | 4-(tert-Butyl)aniline | EDC | HOBt (cat.), DMAP | DIPEA | CH₃CN | 58 |

This table is based on data from a study on amide bond formation for electron-deficient amines and functionalized carboxylic acids. nih.gov

Cyclopropane (B1198618) Ring Construction Techniques

The construction of the cyclopropane ring is a critical aspect of the synthesis of this compound and its analogues. Various methodologies have been developed for the stereoselective formation of this three-membered ring system.

Stereoselective Cyclopropanation Methodologies

Stereoselective cyclopropanation reactions are essential for controlling the spatial arrangement of substituents on the cyclopropane ring, which can have a profound impact on the biological activity of the final molecule. Several powerful methods are available for the enantioselective and diastereoselective synthesis of cyclopropanes.

One common approach involves the rhodium-catalyzed cyclopropanation of enamides with cyclopropenes, which can proceed with high E/Z and syn/anti ratios. rsc.org Another well-established method is the Michael-initiated ring closure (MIRC) reaction, which involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by intramolecular cyclization. rsc.org The stereoselectivity of MIRC reactions can be controlled through the use of chiral auxiliaries, catalysts, or substrates. rsc.org Prolinol and its derivatives have been shown to be effective organocatalysts for enantioselective MIRC cyclopropanations. rsc.org

Table 3: Examples of Stereoselective Cyclopropanation

| Method | Substrate | Catalyst/Reagent | Stereoselectivity |

| Rh-catalyzed cyclopropanation | N-Tosyl substituted enamides | Rhodium catalyst | High E/Z and syn/anti ratios |

| Asymmetric cyclopropanation | α-Fluoro styrene | (S)-tert-leucine-based bis(oxazoline) and CuOTf | 4:1 trans:cis, 93% ee (trans), 89% ee (cis) |

| MIRC reaction | α,β-Unsaturated aldehydes | Chiral prolinol organocatalysts | High enantioselectivity |

This table summarizes findings from various studies on stereoselective cyclopropanation. rsc.orgrsc.orgresearchgate.net

Intramolecular Cyclization Pathways for Cyclopropane Carboxamide Derivatives

Intramolecular cyclization reactions provide an elegant and efficient way to construct cyclopropane rings that are fused to other cyclic systems. These reactions often proceed with high stereoselectivity and can be used to generate complex molecular architectures in a single step.

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been developed to access conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds under mild conditions and tolerates a range of functional groups. Another approach involves the visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes, which leads to the formation of polycyclic benzazepine derivatives. rsc.org Base-promoted intramolecular addition of vinyl cyclopropanecarboxamides can also be utilized to access aza[3.1.0]bicyclic systems. nih.gov

Table 4: Intramolecular Cyclization for Fused Cyclopropane Systems

| Starting Material | Reaction Type | Catalyst/Reagent | Product |

| Vinyl cyclopropanecarboxamides | Pd-catalyzed aza-Wacker-type cyclization | Pd(PPh₃)₂Cl₂ | Aza[3.1.0]bicycles |

| α-Brominated amide-tethered alkylidenecyclopropanes | Visible-light-mediated radical cyclization | 4CzIPN (photocatalyst) | Polycyclic benzazepine derivatives |

| Vinyl cyclopropanecarboxamides | Base-promoted intramolecular addition | t-BuOK | Aza[3.1.0]bicycles |

This table highlights different intramolecular cyclization strategies for the synthesis of cyclopropane-containing fused ring systems. nih.govrsc.orgnih.gov

Functionalization of Pre-existing Cyclopropane Cores (e.g., α-alkylation)

One powerful strategy for the synthesis of this compound analogues involves the direct functionalization of a pre-existing cyclopropane ring. This approach is particularly valuable for creating diversity from a common intermediate. Among these methods, α-alkylation of the cyclopropanecarboxamide core is a key transformation.

The process typically begins with the deprotonation of the α-carbon (the carbon atom of the cyclopropane ring attached to the carbonyl group) using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly employed for this purpose due to its steric bulk, which minimizes competing nucleophilic addition to the carbonyl group. The resulting enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position.

The general scheme for α-alkylation is as follows:

Enolate Formation: this compound is treated with LDA in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the corresponding lithium enolate.

Electrophilic Quench: The enolate solution is then treated with an alkylating agent (R-X, where R is an alkyl, allyl, or benzyl (B1604629) group, and X is a halide like I, Br, or Cl). The nucleophilic enolate attacks the electrophile in an S(_N)2 reaction to form the new C-C bond.

This method allows for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the cyclopropane core. The choice of alkylating agent directly influences the properties of the final product.

| Entry | Alkylating Agent (R-X) | Resulting α-Substituent (R) | Potential Application |

| 1 | Methyl Iodide (CH₃I) | Methyl (-CH₃) | Probing steric tolerance at the α-position. |

| 2 | Ethyl Bromide (CH₃CH₂Br) | Ethyl (-CH₂CH₃) | Enhancing lipophilicity. |

| 3 | Benzyl Bromide (BnBr) | Benzyl (-CH₂Ph) | Introducing aromatic interactions. |

| 4 | Allyl Bromide (CH₂=CHCH₂Br) | Allyl (-CH₂CH=CH₂) | Providing a handle for further functionalization. |

This methodology's success hinges on careful control of reaction conditions to avoid side reactions, such as self-condensation or polyalkylation. The unique strain and electronic properties of the cyclopropane ring influence the reactivity of the enolate, making this a specialized area of synthetic chemistry. nih.gov

Multicomponent and Cascade Reaction Sequences

To enhance synthetic efficiency and atom economy, multicomponent reactions (MCRs) and cascade sequences have emerged as powerful tools for constructing complex molecules like this compound from simple precursors in a single operation. nih.govrsc.org These strategies avoid the isolation of intermediates, reducing solvent waste and purification steps.

A hypothetical cascade reaction could involve the generation of an amidyl radical from an N-aryl precursor, which then partakes in a cyclization to form a ring system. nih.gov For instance, a silver-catalyzed reaction of an N-(2-bromophenyl)-4-pentenamide could initiate a 5-exo-trig cyclization, though this specific pathway leads to five-membered rings rather than cyclopropanes. nih.gov However, the principle of radical-initiated cascade cyclizations remains a promising area for novel cyclopropane synthesis. researchgate.net

More directly applicable are multicomponent strategies for forming functionalized cyclopropanes. An electrocatalytic domino reaction, for example, can stereoselectively form cyclopropanecarboxylic acid derivatives from aldehydes and two different C-H acids. rsc.org Adapting such a process could, in principle, assemble the substituted cyclopropane core in one pot, which would then be coupled with 2-bromoaniline.

Fragment A Synthesis (Cyclopropanecarboxylic Acid): This fragment can be prepared through various established methods, such as the reaction of a malonic ester with 1,2-dibromoethane (B42909) followed by hydrolysis and decarboxylation.

Fragment B Synthesis (2-Bromoaniline): This starting material is commercially available or can be synthesized via the bromination of aniline with appropriate protecting group strategies to ensure ortho-selectivity.

Final Amidation Step: The two fragments are coupled to form the final amide bond. This is typically achieved by first converting the carboxylic acid of Fragment A into a more reactive species, such as an acid chloride or an activated ester, and then reacting it with 2-bromoaniline (Fragment B).

| Step | Reagents & Conditions | Purpose |

| 1 | Activation of Fragment A: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acid chloride. |

| 2 | Amide Formation: Fragment B (2-bromoaniline), a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF) | The amine nitrogen of Fragment B attacks the carbonyl carbon of the activated Fragment A to form the amide bond. |

This convergent approach is highly efficient and allows for variations in both the cyclopropane core (by using substituted cyclopropanecarboxylic acids) and the aromatic ring (by using different anilines), making it a versatile strategy for generating a library of analogues.

Divergent synthesis is a powerful strategy for generating molecular diversity from a common intermediate. nih.govresearchgate.net This approach is particularly useful in medicinal chemistry for rapidly building libraries of related compounds for screening. A suitable key intermediate for the divergent synthesis of this compound analogues would be a bifunctional cyclopropane derivative.

For example, a precursor like ethyl 2-(2-bromophenyl)cyclopropane-1-carboxylate serves as an excellent divergent intermediate. From this single compound, multiple derivatization pathways can be pursued:

Amide Formation: The ester group can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines (R-NH₂) to generate a library of different N-substituted cyclopropanecarboxamides.

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents (alkyl, aryl, alkynyl, amino groups) at the ortho position of the phenyl ring. nih.gov

Ring-Opening Reactions: Under specific conditions, the strained cyclopropane ring can undergo ring-opening reactions to yield different acyclic or larger ring structures, further expanding the structural diversity of the products. mdpi.com

The following table illustrates potential divergent pathways starting from a key intermediate, 1-acetyl-2-(2-bromophenyl)cyclopropane-1-carbonitrile. mdpi.com

| Pathway | Reagents & Conditions | Transformation | Resulting Analogue Class |

| A | Solid Cs₂CO₃, Acetylation | Decyanation followed by acetylation | Acetyl-substituted cyclopropanes |

| B | Aqueous Cs₂CO₃, Thiol (R-SH) | Ring-opening and thiolation | Open-chain thioether derivatives |

| C | Hydrolysis (e.g., NaOH, H₂O), then Amidation (e.g., RNH₂, coupling agent) | Conversion of nitrile to amide | Cyclopropanecarboxamide analogues |

| D | Suzuki Coupling (e.g., R-B(OH)₂, Pd catalyst, base) | C-C bond formation at the bromo-position | Aryl-substituted phenylcyclopropane derivatives |

This divergent approach maximizes the utility of a single, carefully synthesized intermediate to rapidly generate a wide array of structurally diverse molecules, which is invaluable for drug discovery and development programs. researchgate.net

Mechanistic Insights into the Reactivity of N 2 Bromophenyl Cyclopropanecarboxamide

Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring in N-(2-bromophenyl)cyclopropanecarboxamide is electronically activated by the electron-withdrawing carboxamide group. This polarization of the C-C bonds facilitates ring-opening under various conditions, serving as a versatile three-carbon building block in synthetic chemistry.

Nucleophilic Ring-Opening Reactions with Diverse N-Nucleophiles (e.g., amines, amides, N-heterocycles)

The polarized nature of the cyclopropane ring, enhanced by the amide substituent, makes it an electrophilic species susceptible to attack by nucleophiles. nih.govscispace.com This reactivity is a cornerstone of its utility, allowing for the formation of linear, functionalized products. The reaction proceeds via an SN2-type mechanism where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of a distal C-C bond. nih.gov A wide range of nitrogen-based nucleophiles, including primary and secondary amines, amides, and various N-heterocyles (like indoles), can be employed in these transformations. scispace.comresearchgate.net Brønsted or Lewis acids can be used to catalyze these reactions, further enhancing the electrophilicity of the cyclopropane ring. scispace.comresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening with N-Nucleophiles

| Nucleophile | Product Type | Catalyst (Typical) |

|---|---|---|

| Primary Amines (R-NH₂) | γ-Amino Amide Derivatives | Brønsted Acid |

| Secondary Amines (R₂NH) | γ-Amino Amide Derivatives | Brønsted Acid |

| N-Methylindole | γ-Indolyl Amide Derivatives | Lewis Acid (e.g., B(C₆F₅)₃·H₂O) |

Transition Metal-Catalyzed Ring-Opening Processes (e.g., (3+2) annulations, C-C bond eliminative borylation)

Transition metals offer a powerful toolkit for activating and transforming cyclopropane rings. In the context of this compound, these catalysts can initiate ring-opening to form metallacyclic intermediates that can subsequently engage in various annulation reactions. A prominent example is the [3+2] annulation, where the cyclopropane acts as a three-carbon synthon that reacts with a two-atom partner (like an alkyne or alkene) to form a five-membered ring. u-fukui.ac.jprsc.org Silver (I) and other transition metals are known to catalyze such transformations. u-fukui.ac.jprsc.org These reactions often proceed with high efficiency, constructing complex polycyclic systems in a single step.

Another emerging area is the C-C bond eliminative borylation, where a transition metal catalyst inserts into a C-C bond of the cyclopropane ring, followed by a reaction with a boron-containing reagent. This process can generate synthetically valuable organoboron compounds, although specific examples involving this compound are still an area of active research.

Diastereoselective and Enantioselective Ring-Opening Strategies

Controlling stereochemistry is a central goal in modern organic synthesis. For ring-opening reactions of cyclopropanes, diastereoselectivity and enantioselectivity can be achieved through several strategies. scispace.com Diastereoselective reactions can be directed by existing stereocenters on the nucleophile or the cyclopropane substrate itself. nih.gov For instance, intramolecular Friedel-Crafts-type alkylations of substituted cyclopropanes can proceed with a high degree of stereocontrol, often with retention of configuration. nih.gov

Enantioselective transformations are typically achieved by using chiral catalysts. scispace.com Chiral Lewis acids, often complexes of metals like copper(II) or nickel(II) with chiral ligands (e.g., BOX ligands), can coordinate to the amide group of this compound. scispace.com This coordination creates a chiral environment around the substrate, forcing the incoming nucleophile to attack from a specific face, thereby leading to the preferential formation of one enantiomer of the product. scispace.comrsc.org These methods are crucial for synthesizing enantioenriched γ-aminobutyric acid (GABA) derivatives and other biologically active molecules. scispace.com

Amide-Assisted Intramolecular Annulation Reactions

The amide group in this compound can play a more active role than simply being an activating group. It can act as an internal nucleophile or a directing group to facilitate intramolecular reactions. rsc.orgpsu.edu In amide-assisted intramolecular annulation, the amide nitrogen or oxygen can attack the cyclopropane ring, often triggered by a catalyst or reagent. This process can lead to the formation of bicyclic or polycyclic lactams. For example, a highly diastereoselective intramolecular [3+2] annulation via the ring-opening of a cyclopropane has been developed to construct dihydroquinolinone scaffolds. rsc.org This strategy leverages the proximity of the reacting groups to forge new rings with high efficiency and stereocontrol. rsc.orgnih.gov

Reactivity of the Ortho-Bromophenyl Moiety

Independent of the cyclopropane ring's reactivity, the aryl bromide portion of the molecule is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at the Aryl Bromide Position (e.g., Suzuki-Miyaura)

The carbon-bromine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organohalide, is a widely employed method. This reaction would allow for the direct attachment of a wide variety of aryl, heteroaryl, or alkyl groups at the position of the bromine atom on this compound. Other important cross-coupling reactions applicable to aryl bromides include the Stille, Negishi, and Sonogashira couplings. nih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.net These reactions are generally high-yielding and tolerant of a broad range of functional groups, including the cyclopropanecarboxamide (B1202528) moiety, allowing for late-stage diversification of the molecule. nih.govnih.gov

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner (Organoboron Reagent) | Catalyst System (Typical) | Product Type |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | N-(biphenyl-2-yl)cyclopropanecarboxamide |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base | N-(4'-methoxybiphenyl-2-yl)cyclopropanecarboxamide |

| Thiophene-2-boronic acid | PdCl₂(dppf), Base (e.g., K₂CO₃) | N-(2-(thiophen-2-yl)phenyl)cyclopropanecarboxamide |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS)

The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the bromo substituent and the N-acyl group. The directing effects of these substituents are crucial in determining the regioselectivity of any potential EAS reaction.

Bromo Group: As a halogen, the bromo group is a deactivating but ortho, para-directing substituent. This is due to the competing effects of its electron-withdrawing inductive effect and its electron-donating resonance effect.

N-cyclopropanecarboxamido Group: The amide group is a deactivating and meta-directing substituent. Its deactivating nature stems from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which in turn inductively withdraws electron density from the aromatic ring.

The combination of these two groups on the same ring leads to a complex reactivity pattern. The positions ortho and para to the bromine atom are C6 and C4, respectively. The positions meta to the amide group are C3 and C5. Therefore, the directing effects are in conflict. Typically, the position of substitution is a result of the combined steric and electronic influences, and often a mixture of products would be expected, with substitution at C4 being a likely outcome if an EAS reaction were to be forced under harsh conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Bromo Group (Ortho, Para-Director) | Influence of Amide Group (Meta-Director) | Combined Effect/Predicted Outcome |

|---|---|---|---|

| C3 | - | Meta | Possible, but sterically hindered |

| C4 | Para | - | Favored |

| C5 | - | Meta | Possible |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound, involving the displacement of the bromide, is generally unfavorable under standard SNAr conditions. wikipedia.org The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group, to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comlumenlearning.com The N-cyclopropanecarboxamido group is only moderately deactivating and is not sufficient to promote facile SNAr. Consequently, harsh reaction conditions or the use of transition metal catalysis (e.g., Buchwald-Hartwig amination) would be necessary to achieve substitution at the C-Br bond. fishersci.co.uk

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a proximal C-H bond. baranlab.org The secondary amide functionality in this compound is a potent DMG. harvard.edu

In principle, the amide group could direct the lithiation of the C-H bond at the C6 position. However, a significant competing pathway exists for aryl halides: metal-halogen exchange. For aryl bromides, the rate of bromine-lithium exchange is often much faster than the rate of deprotonation. uwindsor.ca

Treatment of this compound with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures would likely result in rapid bromine-lithium exchange to form the 2-lithio-N-cyclopropanoyl-aniline intermediate, rather than the C6-lithiated species. This lithiated intermediate can then be trapped with various electrophiles to introduce a substituent at the C2 position.

Table 2: Competing Pathways in the Lithiation of this compound

| Reaction Pathway | Reagent | Position of Lithiation | Product after Electrophilic Quench (E+) | Likelihood |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | R-Li | C6 | C6-Substituted Product | Low |

Amide Group-Directed Reactivity

C-H Functionalization Directed by the Amide Moiety

Beyond DoM, the amide group serves as an effective directing group for transition metal-catalyzed C-H functionalization. This strategy offers a more versatile and functional-group-tolerant approach to activating the C-H bond at the C6 position. Catalysts based on palladium (Pd) and rhodium (Rh) are commonly employed for such transformations. nih.govnih.gov

The general mechanism involves the coordination of the amide's carbonyl oxygen to the metal center, forming a cyclometalated intermediate. This brings the metal catalyst into close proximity to the ortho C-H bond (at C6), facilitating its cleavage. The resulting metallacycle can then engage in various coupling reactions, such as arylation, alkenylation, or amination. The presence of the bromine atom at the C2 position is generally well-tolerated in these catalytic cycles, making this a viable strategy for the selective functionalization of the C6 position, a task not easily achievable through classical electrophilic substitution or DoM. ibs.re.kr

For example, a palladium(II)-catalyzed reaction could couple this compound with an aryl boronic acid to introduce a new aryl group at the C6 position, ortho to the amide director.

Influence of Amide Conformation on Reactivity

The efficacy of the amide group as a director for both DoM and transition-metal-catalyzed C-H activation is intrinsically linked to its conformation. The key conformational variables include rotation around the N-C(aryl) bond and the C-N(amide) bond.

For this compound, significant steric repulsion exists between the bulky bromine atom at the ortho position and the carbonyl oxygen of the amide group. This steric clash forces the phenyl ring to rotate out of the plane of the amide bond. nsf.gov This twisting increases the rotational barrier around the N-C(aryl) bond and has profound implications for reactivity. acs.orgmdpi.com

A non-planar conformation moves the C6-H bond further away from the coordinating amide oxygen. This increased distance can hinder the formation of the compact, cyclic transition states required for both metalation and C-H activation. While the directing effect is still present, the reaction rates may be lower, or more forcing conditions may be required compared to an analogous substrate without a sterically demanding ortho substituent. Computational studies on similar ortho-substituted tertiary aromatic amides have shown that such substitution can dramatically increase rotational barriers and influence the resonance of the amide bond itself. nsf.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-lithio-N-cyclopropanoyl-aniline |

| n-butyllithium (n-BuLi) |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography of N-(2-bromophenyl)cyclopropanecarboxamide and Analogues

X-ray crystallography offers an unambiguous method for determining molecular structures at the atomic level. While a dedicated crystal structure for this compound is not publicly available, detailed analysis of close analogues, particularly N-(2-bromophenyl)acetamide, provides a robust model for its structural properties.

This compound is an achiral molecule and therefore does not have an absolute configuration. However, X-ray crystallography remains the definitive method for assigning the absolute configuration of chiral analogues. For molecules with stereocenters, anomalous dispersion of X-rays allows for the unambiguous determination of the three-dimensional arrangement of atoms, which is crucial in fields like pharmacology and materials science.

Crystallographic analysis of the analogue N-(2-bromophenyl)acetamide provides precise measurements of its geometric parameters, which are expected to be very similar in this compound. researchgate.net The amide linkage and the attached 2-bromophenyl ring are key structural features.

The C-N bond distance between the aromatic ring and the amide nitrogen in N-(2-bromophenyl)acetamide is 1.418 (4) Å, while the C-N bond distance for the carbonyl side is 1.358 (4) Å. researchgate.net The sum of the bond angles around the amide nitrogen atom is 360.0°, indicating a planar, sp²-hybridized geometry. researchgate.net A significant feature is the torsional angle, or dihedral angle, between the plane of the benzene (B151609) ring and the plane of the amide side chain. In N-(2-bromophenyl)acetamide, this angle is 42.75 (14)°. researchgate.net This twist is a compromise between steric hindrance from the ortho-bromo substituent and electronic conjugation between the nitrogen lone pair and the aromatic ring. In the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the amide units are twisted with respect to the central benzene ring by angles of 26.5 (1)°, 36.9 (1)°, and 37.8 (1)°. nih.gov

| Parameter | Value | Description |

|---|---|---|

| C(aromatic)-N Bond Length | 1.418 (4) Å | Bond between the phenyl ring and the amide nitrogen. |

| C(carbonyl)-N Bond Length | 1.358 (4) Å | Bond between the carbonyl carbon and the amide nitrogen. |

| Dihedral Angle (Aromatic Ring vs. Amide Plane) | 42.75 (14)° | The twist between the phenyl ring and the amide group. |

| Bond Angle Sum at Nitrogen | 360.0° | Indicates sp² hybridization and planar geometry at the N atom. |

In the solid state, molecules of N-(2-bromophenyl)acetamide organize into a well-defined supramolecular assembly. The primary interaction governing this assembly is the intermolecular N-H···O hydrogen bond, which is a classic and robust interaction for amides. researchgate.net In this structure, the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen atom of an adjacent molecule. researchgate.net This interaction links the molecules into infinite one-dimensional chains. researchgate.net This type of hydrogen bonding is a common motif in the crystal structures of related N-aryl amides and is a key factor in their crystal packing. nih.govdcu.ie In the specific case of N-(2-bromophenyl)acetamide, π-π stacking interactions between the aromatic rings are not observed, likely due to the steric hindrance and the chain-like packing arrangement. researchgate.net

Comprehensive Spectroscopic Characterization

Spectroscopic methods provide complementary information to crystallography by detailing the electronic and vibrational properties of the molecule, which are essential for its identification and characterization.

While a fully assigned spectrum for this compound is not published, the expected chemical shifts and coupling patterns can be reliably predicted based on the constituent functional groups and data from analogous structures. researchgate.netcore.ac.uk

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and cyclopropyl (B3062369) protons.

Aromatic Protons: The four protons on the 2-bromophenyl ring would appear in the typical aromatic region (approx. δ 7.0-8.0 ppm) as a complex series of multiplets due to ortho, meta, and para coupling.

Amide Proton: A broad singlet corresponding to the N-H proton would likely appear in the downfield region (approx. δ 8.0-9.5 ppm).

Cyclopropyl Protons: The cyclopropyl group would give rise to characteristic upfield signals. The single methine proton (CH attached to the carbonyl) would appear as a multiplet. The four methylene (B1212753) protons (CH₂) on the cyclopropane (B1198618) ring are diastereotopic and would appear as two separate complex multiplets.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon atom bonded to the bromine (C-Br) appearing at approximately δ 115-120 ppm. The other aromatic carbons would resonate in the δ 120-140 ppm range.

Cyclopropyl Carbons: The cyclopropyl carbons would be observed in the upfield region, typically between δ 10-20 ppm.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.0 - 8.0 | Multiplets |

| ¹H | Amide N-H | 8.0 - 9.5 | Broad Singlet |

| ¹H | Cyclopropyl C(H)-C=O | 1.5 - 2.0 | Multiplet |

| ¹H | Cyclopropyl C(H₂) | 0.8 - 1.2 | Multiplets |

| ¹³C | Carbonyl (C=O) | 170 - 175 | - |

| ¹³C | Aromatic C-N | 135 - 140 | - |

| ¹³C | Aromatic C-H | 120 - 132 | - |

| ¹³C | Aromatic C-Br | 115 - 120 | - |

| ¹³C | Cyclopropyl C-C=O | 15 - 20 | - |

| ¹³C | Cyclopropyl CH₂ | 10 - 15 | - |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the amide group. mdpi.com

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3350-3250 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. mdpi.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group are also expected in this region (approx. 3100-3000 cm⁻¹). vscht.cz

Amide I Band: A strong, sharp absorption band between 1680-1630 cm⁻¹ is characteristic of the C=O stretching vibration of the amide. This is one of the most prominent peaks in the spectrum. mdpi.com

Amide II Band: This band, appearing between 1570-1515 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.com

Aromatic C=C Bends: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the phenyl ring. vscht.cz

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3350 - 3250 | Medium | N-H Stretch | Secondary Amide |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic & Cyclopropyl |

| 1680 - 1630 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| 1570 - 1515 | Medium-Strong | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's molecular identity. By providing a highly accurate measurement of the mass-to-charge ratio (m/z), often to four or five decimal places, HRMS allows for the determination of a unique elemental composition. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but differ in their atomic makeup. In the structural elucidation of this compound, HRMS serves to verify its molecular formula, C₁₀H₁₀BrNO, and to provide insights into its structure through fragmentation analysis.

Molecular Formula Confirmation

The cornerstone of HRMS analysis is the precise measurement of the monoisotopic mass of the molecular ion. For this compound, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element in its formula (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O).

This calculated theoretical mass is then compared against the experimentally measured mass of the protonated molecule, [M+H]⁺, or other adducts observed in the mass spectrum. A very small mass error, typically in the low parts-per-million (ppm) range, between the theoretical and experimental values provides high confidence in the assigned molecular formula, thereby confirming the molecular identity of the synthesized compound.

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 10 | 120.00000 |

| Hydrogen | ¹H | 1.00783 | 10 | 10.07830 |

| Bromine | ⁷⁹Br | 78.91834 | 1 | 78.91834 |

| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |

| Oxygen | ¹⁶O | 15.99491 | 1 | 15.99491 |

| Theoretical Exact Mass [M] | 238.99462 | |||

| Theoretical m/z for [M+H]⁺ | 239.99745 |

Fragmentation Analysis

In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure, offering a "fingerprint" that helps to piece together its constituent parts. For this compound, key fragmentations would be expected to occur at the amide linkage, the cyclopropyl ring, and the brominated phenyl ring.

Common fragmentation pathways for amides include cleavage of the amide bond (C-N) and the bond adjacent to the carbonyl group (C-C). The presence of the bromine atom is particularly significant due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be observable in the fragment ions containing this element, further aiding in their identification.

| Proposed Fragment Structure | Chemical Formula of Fragment | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [C₇H₆BrN]⁺ | C₇H₆BrN | 182.97055 | Cleavage of the amide bond with loss of cyclopropylcarbonyl group |

| [C₄H₅O]⁺ | C₄H₅O | 69.03349 | Cleavage of the amide bond, formation of cyclopropylcarbonyl cation |

| [C₆H₄Br]⁺ | C₆H₄Br | 154.95454 | Loss of the entire cyclopropanecarboxamide (B1202528) group |

| [C₁₀H₁₀NO]⁺ | C₁₀H₁₀NO | 160.07569 | Loss of Bromine radical from the molecular ion |

The detailed analysis of these high-resolution fragment ions allows researchers to confirm the connectivity of the atoms within this compound, providing definitive evidence for the presence of the 2-bromophenyl, amide, and cyclopropyl moieties. This comprehensive structural confirmation is a critical step in the characterization of this and any novel chemical entity.

Computational and Theoretical Investigations of N 2 Bromophenyl Cyclopropanecarboxamide

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules. acs.orgresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. A DFT study of N-(2-bromophenyl)cyclopropanecarboxamide would theoretically provide fundamental insights into its structural and electronic properties.

Geometry Optimization and Conformational Preferences

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Such calculations could identify different stable conformers (rotational isomers), for instance, arising from rotation around the amide C-N bond or the bond connecting the phenyl ring to the nitrogen atom. The relative energies of these conformers would indicate their population distribution at thermal equilibrium.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net An FMO analysis of this compound would calculate the energies of these orbitals. The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. The spatial distribution of the HOMO and LUMO would identify the likely sites for nucleophilic and electrophilic attack, respectively.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, an EPS map would visualize the electron-rich areas, such as around the carbonyl oxygen and the bromine atom, and electron-poor regions, like the amide proton.

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be employed to explore the pathways of chemical reactions, providing detailed information that is often difficult to obtain experimentally.

Transition State Characterization and Activation Energy Calculations

A transition state (TS) is a high-energy configuration along a reaction coordinate that separates reactants from products. Computational chemists locate these structures and confirm them by frequency calculations, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction path. For a potential reaction involving this compound, such as amide hydrolysis or a substitution reaction, calculating the structure of the transition state would be a key step. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is performed after a transition state has been located. It involves following the reaction path downhill from the transition state, in both forward and reverse directions, to ensure that the identified TS correctly connects the desired reactants and products. This analysis provides a clear picture of the molecular transformations occurring throughout the reaction, mapping the entire energy profile from reactant, through the transition state, to the final product.

While these computational techniques are well-established, their specific application to this compound has not been documented in the available scientific literature. Such a study would be necessary to provide the specific data and detailed findings required for a comprehensive analysis.

In Silico Approaches to Molecular Design and Structural Features

Computational and theoretical investigations into the specific molecule, this compound, are not extensively available in publicly accessible scientific literature. While in silico methods such as Density Functional Theory (DFT), molecular docking, and conformational analysis are commonly employed to study related chemical structures, specific research detailing these approaches for this compound has not been identified.

The general principles of these computational techniques, however, provide a framework for how such an investigation would be conducted and the types of structural and electronic insights that could be gained.

In silico approaches are fundamental to modern molecular design, offering a predictive lens through which the structural and electronic properties of a molecule can be understood before its synthesis and experimental characterization. For a molecule like this compound, computational studies would typically begin with geometry optimization to determine the most stable three-dimensional conformation.

Techniques such as Density Functional Theory (DFT) would be employed to calculate various electronic properties. These calculations can provide valuable data on the molecule's reactivity, stability, and potential intermolecular interactions. Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial in predicting the chemical behavior of the compound.

Molecular docking simulations could then be used to predict the binding affinity and mode of interaction of this compound with specific protein targets. This involves placing the molecule into the binding site of a protein and calculating the most likely binding pose and the strength of the interaction.

While specific data tables and detailed research findings for this compound are not available, the following tables illustrate the type of data that would be generated from such computational studies on a hypothetical basis.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Table 2: Hypothetical Torsional Angle Analysis for Key Rotatable Bonds

| Bond | Most Stable Torsional Angle (°) | Energy Barrier to Rotation (kcal/mol) |

| C(O)-N | 180 | 18.5 |

| N-C(phenyl) | 45 | 4.2 |

| C(O)-C(cyclopropyl) | 0 | 2.1 |

It is important to reiterate that the values presented in these tables are purely illustrative of the outputs of computational chemistry studies and are not based on published research for this compound. The absence of specific studies on this compound limits a detailed discussion of its unique structural and electronic features based on computational and theoretical investigations.

Strategic Synthetic Applications and Design of Advanced Derivatives

N-(2-bromophenyl)cyclopropanecarboxamide as a Versatile Synthetic Intermediate

The strategic placement of the bromo substituent on the phenyl ring, ortho to the cyclopropylcarboxamide group, provides a reactive handle for a multitude of chemical transformations. This functionality is key to its role as a precursor for structurally diverse molecules and as a foundational element for complex ring systems.

Precursor to Structurally Diverse Organic Molecules

The presence of the aryl bromide in this compound allows for its extensive use in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Methodologies such as the Suzuki, Heck, and Negishi couplings can be employed to replace the bromine atom with a wide variety of substituents, thereby generating a library of novel compounds from a single, readily accessible precursor. acs.org

The versatility of this intermediate is highlighted by the range of functional groups that can be introduced at the 2-position of the phenyl ring. This strategic functionalization is crucial for modifying the electronic and steric properties of the molecule, which is a common approach in the development of new pharmaceutical agents and materials. nih.gov

| Reaction Type | Coupling Partner | Resulting Structure Type | Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl or Heteroaryl-aryl derivatives | Access to complex aromatic systems |

| Heck Coupling | Alkenes | Styrenyl derivatives | Formation of C(sp²)-C(sp²) bonds |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-aryl derivatives | Introduction of linear, rigid linkers |

| Buchwald-Hartwig Amination | Amines, Amides | N-Aryl derivatives | Formation of C-N bonds for heterocycle synthesis |

| Negishi Coupling | Organozinc reagents | Alkyl/Aryl-substituted derivatives | Broad substrate scope |

Building Block for the Construction of Complex Ring Systems (e.g., N-heterocycles)

The ortho-disposed bromo and amide functionalities in this compound make it an excellent substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles (N-heterocycles). acs.org Palladium-catalyzed C-N cross-coupling reactions are particularly effective for this purpose, leading to the formation of fused polycyclic systems. acs.orgvu.nl

For instance, intramolecular amidation can lead to the synthesis of phenanthridinone derivatives, a structural motif present in various biologically active compounds. nih.govresearchgate.netresearchgate.netthieme-connect.de The reaction proceeds via the formation of an organopalladium intermediate through oxidative addition into the carbon-bromine bond, followed by intramolecular nucleophilic attack by the amide nitrogen and subsequent reductive elimination to furnish the cyclized product. This strategy provides a direct and efficient route to complex heterocyclic frameworks that are otherwise challenging to synthesize. acs.orgnih.gov Such palladium-catalyzed cascade cyclizations are powerful tools for building molecular complexity in a single step. vu.nlglobethesis.com

Development of Optically Active Cyclopropane (B1198618) Carboxamide Derivatives

The three-dimensional nature of the cyclopropane ring makes it a valuable stereogenic element in chiral molecules. The development of methods to synthesize optically active cyclopropane carboxamides is of significant interest for applications in asymmetric catalysis and medicinal chemistry.

Enantioselective Synthesis and Resolution Strategies

The synthesis of enantioenriched cyclopropane derivatives can be achieved through various asymmetric catalytic methods. rsc.orgrsc.org One prominent strategy involves the metal-catalyzed cyclopropanation of olefins with diazo reagents. Chiral rhodium(II) and cobalt(II) complexes have emerged as highly effective catalysts for these transformations, enabling the synthesis of chiral cyclopropyl (B3062369) esters and amides with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org

These catalytic systems generate a metal-carbene intermediate that reacts with an alkene to form the cyclopropane ring. The chiral ligands coordinated to the metal center control the facial selectivity of the carbene addition, thereby dictating the stereochemistry of the final product. The resulting optically active cyclopropane synthons can then be converted into a wide range of chiral carboxamide derivatives. rsc.orgrsc.org

| Catalytic System | Reaction Type | Key Features | Reported Efficiency |

|---|---|---|---|

| Chiral Rh(III) Complexes | Asymmetric cyclopropanation with sulfoxonium ylides | Provides optically pure 1,2,3-trisubstituted cyclopropanes. | High yields (up to 89%) and excellent enantioselectivity (up to 99% ee). organic-chemistry.org |

| Engineered Myoglobin Biocatalyst | Biocatalytic cyclopropanation with diazoketones | Broad substrate scope, including various vinylarenes and diazoketones. | Highly diastereo- and enantioselective construction of cyclopropyl ketones. rochester.edu |

Applications in Chiral Ligand Design

The rigid and well-defined three-dimensional structure of the cyclopropane scaffold makes it an attractive component in the design of chiral ligands for asymmetric catalysis. nih.gov Chiral phosphanyl-oxazoline (PHOX) ligands incorporating a cyclopropane backbone have been successfully synthesized and applied in reactions like the asymmetric Heck reaction. nih.govbeilstein-journals.org

In these ligands, the cyclopropane ring serves as a rigid scaffold that precisely orients the coordinating groups (e.g., phosphine (B1218219) and oxazoline) around a metal center. This conformational rigidity is crucial for creating a well-defined chiral environment, which can lead to high levels of enantioselectivity in catalytic transformations. nih.gov While specific applications of this compound itself as a ligand are not extensively documented, its optically active derivatives represent a promising class of compounds for the development of novel chiral ligands, where the amide and aryl functionalities could serve as coordination sites. mdpi.com

Fragment-Based Synthesis and Chemical Space Exploration

In modern drug discovery, fragment-based drug design (FBDD) has become a powerful strategy for identifying lead compounds. nih.govnih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," as starting points for developing more potent and selective drugs. bu.edu

This compound fits the profile of an ideal fragment. It possesses key structural features: a three-dimensional cyclopropane core, hydrogen bond donor and acceptor capabilities in the amide group, and an aromatic ring for potential π-stacking interactions. nih.gov Crucially, the bromine atom acts as a "growth vector," providing a synthetically tractable point for chemical elaboration. rsc.org Starting from this fragment, chemists can systematically "grow" the molecule by adding substituents at the bromo-position to enhance binding affinity and optimize pharmacological properties. nih.govbu.edu

This fragment-based approach allows for efficient exploration of chemical space—the vast ensemble of all possible molecules. youtube.com By generating a focused library of compounds derived from the this compound core, researchers can systematically probe the structure-activity relationships around a biological target. This method is often more efficient than traditional high-throughput screening, as it builds complexity in a directed manner from a well-characterized starting point, increasing the probability of discovering novel and effective drug candidates. nih.gov

Generation of Three-Dimensional Molecular Fragments

The quest for novel therapeutic agents has driven medicinal chemistry towards the exploration of three-dimensional (3D) molecular architectures. The "escape from flatland"—a move away from planar, aromatic-heavy compounds—is motivated by the understanding that molecules with greater 3D character can offer improved physicochemical properties and more specific interactions with biological targets. blogspot.com The cyclopropane ring, a key feature of this compound, is a valuable scaffold in this context. Its rigid, three-membered ring structure provides a defined exit vector for substituents, making it an attractive starting point for the synthesis of 3D fragments. unl.ptresearchgate.net

The inherent properties of the cyclopropyl group, including its unique steric and electronic nature, make it a desirable component in fragment-based drug discovery (FBDD). unl.ptresearchgate.net The introduction of this small, strained ring into a larger molecule can lock it into a specific bioactive conformation, potentially increasing its potency and selectivity. unl.pt

Recent research has focused on the development of modular platforms for the elaboration of 2D fragments into 3D compounds. chemrxiv.org While not specifically detailing this compound, these methodologies often rely on rigid, sp3-rich cores to orient substituents in three-dimensional space. The cyclopropane moiety in this compound serves as a foundational sp3-rich structure that can be further functionalized to generate a library of 3D fragments.

The development of diverse fragment libraries with high 3D character is a central theme in modern FBDD. nih.gov Strategies often involve the synthesis of scaffolds such as pyrrolidines, piperidines, and cyclobutanes. nih.govwhiterose.ac.ukresearchgate.net The principles underlying the synthesis of these libraries can be applied to derivatives of this compound, leveraging the cyclopropane ring as the core 3D element.

Strategies for Expanding Chemical Diversity

The chemical structure of this compound offers multiple points for diversification, a crucial aspect for creating libraries of compounds for high-throughput screening. The presence of the bromine atom on the phenyl ring is a key feature that allows for a wide range of chemical modifications through palladium-catalyzed cross-coupling reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom serves as a synthetic handle for introducing a variety of substituents using well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. nobelprize.orgmdpi.com These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad applicability. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. nobelprize.orglookchem.com This is a highly versatile method for introducing a wide array of aryl, heteroaryl, and alkyl groups at the 2-position of the phenyl ring. The reaction typically proceeds under mild conditions and tolerates a diverse range of functional groups. lookchem.com

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. nobelprize.orgmdpi.com This method is also highly effective for creating carbon-carbon bonds and is known for its high yields and stereospecificity.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. This is particularly useful for creating derivatives with altered solubility and hydrogen-bonding capabilities.

The table below illustrates the potential for diversification of the this compound scaffold using these palladium-catalyzed reactions.

| Reaction Type | Coupling Partner | Resulting Moiety | Potential for Diversity |

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Introduction of various substituted aromatic and heteroaromatic rings. |

| Negishi | Alkylzinc halide | Alkylated phenyl | Addition of linear, branched, or cyclic alkyl chains. |

| Buchwald-Hartwig | Amine | Arylamine | Incorporation of primary, secondary, or heterocyclic amines. |

Modification of the Cyclopropanecarboxamide (B1202528) Moiety:

Further diversity can be achieved by modifying the cyclopropanecarboxamide portion of the molecule. The amide bond can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides with different substituents. This approach allows for the systematic exploration of the chemical space around this part of the molecule.

Through the strategic application of these synthetic methodologies, this compound can serve as a versatile starting material for the generation of a large and diverse library of compounds with potential applications in drug discovery and materials science.

Emerging Trends and Future Research Perspectives

Green Chemistry Principles in the Synthesis of N-(2-bromophenyl)cyclopropanecarboxamide

The application of green chemistry principles to the synthesis of this compound is a critical area of future research, aiming to reduce the environmental impact of its production. rsc.org Key strategies involve the use of sustainable solvents, atom-economical reaction pathways, and energy-efficient processes.

Research into greener synthesis routes focuses on minimizing hazardous waste and byproducts. mdpi.comnih.gov One promising approach is the use of domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. For instance, a domino cyclopropanation/aminolysis process using sustainable solvents like methanol (B129727) or ethanol (B145695) could offer a highly effective and atom-economical route. researchgate.net Solvent-free, or neat, reaction conditions, potentially facilitated by mechanochemical methods like grinding, are also being explored to significantly reduce solvent waste. mdpi.comrsc.org

The choice of reagents is another central aspect. Replacing hazardous reagents with more benign alternatives is a priority. For example, developing catalytic methods that avoid stoichiometric amounts of toxic reagents can drastically improve the process's green profile. nih.gov The principles of atom economy, which maximize the incorporation of reactant atoms into the final product, guide the design of new synthetic pathways.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Waste Prevention | Designing one-pot or domino reaction sequences. | Reduces the need for purification of intermediates, minimizing solvent and material loss. |

| Atom Economy | Utilizing catalytic C-N coupling and cyclopropanation reactions. | Maximizes the incorporation of starting material atoms into the final product. |

| Less Hazardous Synthesis | Replacing toxic solvents and reagents with greener alternatives (e.g., bio-based solvents, less toxic catalysts). | Enhances safety and reduces environmental pollution. nih.gov |

| Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. ijpsjournal.com | Lowers energy consumption and reduces the overall carbon footprint of the process. rsc.org |

| Use of Renewable Feedstocks | Investigating bio-derived starting materials for the cyclopropane (B1198618) or aniline (B41778) moieties. | Decreases reliance on petrochemical sources. nih.gov |

Flow Chemistry and Automation in Scalable Production

For the large-scale and efficient production of this compound, flow chemistry and automation are emerging as transformative technologies. technologynetworks.com Continuous flow processes offer significant advantages over traditional batch manufacturing, including enhanced safety, better process control, and improved scalability. atomfair.com

Flow reactors, particularly microreactors, provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. atomfair.comalmacgroup.com This level of control can lead to higher yields and selectivities, minimizing byproduct formation. technologynetworks.com The small reaction volumes inherent in flow systems also mitigate the risks associated with handling hazardous reagents or running highly exothermic reactions, which is a significant advantage for industrial-scale synthesis. atomfair.comwiley-vch.de

Automation is a key component of modernizing amide synthesis. ethz.ch Automated platforms can perform reaction screening, optimization, and even production with minimal human intervention. synplechem.comresearchgate.net Technologies utilizing pre-packed capsules with reagents or 96-well plate formats enable high-throughput experimentation to rapidly identify optimal reaction conditions for the synthesis of this compound. ethz.chresearchgate.net Linking multiple reaction steps in a continuous sequence without isolating intermediates further enhances efficiency and reduces waste, aligning with green chemistry principles. technologynetworks.com

| Feature | Batch Processing | Flow Chemistry | Advantages for Scalable Production |

| Scalability | Complex, non-linear scale-up. | Linear scale-up by extending operation time or "numbering-up" reactors. atomfair.com | More predictable and faster transition from lab to production scale. |

| Safety | Large volumes of hazardous materials. | Small reaction volumes at any given time. atomfair.com | Reduced risk of thermal runaways and exposure to toxic substances. |

| Process Control | Difficult to maintain homogeneity. | Precise control over temperature, pressure, and mixing. almacgroup.com | Higher consistency, yield, and purity of the final product. |

| Efficiency | Multiple discrete steps with workups. | Potential for integrated multi-step synthesis and in-line purification. almacgroup.com | Reduced footprint, lower solvent usage, and less manual handling. |

Artificial Intelligence and Machine Learning in Reaction Prediction for this compound

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions. rjptonline.orgchemcopilot.com In the context of this compound synthesis, ML algorithms can predict reaction outcomes, such as yield and selectivity, helping chemists to design more efficient synthetic routes and avoid time-consuming trial-and-error experimentation. rjptonline.orgresearchgate.net

By training on datasets of known chemical reactions, ML models can identify complex patterns and relationships between reactants, catalysts, solvents, and the resulting yield. princeton.edu For the crucial amide bond formation step, ML models can predict the success rate of coupling various carboxylic acids and amines. pku.edu.cn These models can utilize a range of molecular descriptors, from simple structural fingerprints to quantum chemical parameters derived from Density Functional Theory (DFT), to make accurate predictions even with relatively small datasets. researchgate.netpku.edu.cn

The application of these predictive models allows for the rapid in silico screening of a vast chemical space of potential catalysts, reagents, and reaction conditions. nih.gov This accelerates the identification of the optimal parameters for synthesizing this compound, reducing the number of required experiments and conserving resources. chemcopilot.com As more high-throughput experimental data becomes available, the predictive power of these models is expected to increase further, driving the intelligent development of organic synthesis. pku.edu.cnchemrxiv.org

| AI/ML Application | Description | Impact on Synthesis of this compound |

| Yield Prediction | ML models (e.g., Random Forest, Support Vector Machines) are trained on reaction data to predict the yield of new reactions. researchgate.netprinceton.edu | Enables chemists to prioritize high-yielding reaction conditions before entering the lab, saving time and resources. rjptonline.org |

| Reaction Condition Recommendation | AI systems can suggest optimal solvents, catalysts, and temperatures for a desired transformation. nih.govchemrxiv.org | Streamlines the process of reaction optimization. |

| Retrosynthesis Planning | AI tools can propose novel synthetic pathways to a target molecule. | Can uncover more efficient or sustainable routes that may not be obvious to a human chemist. |

| Catalyst Design | Generative models can design new catalyst structures with desired properties. | Accelerates the development of more active and selective catalysts for the synthesis. |

Catalyst Design for Enhanced Selectivity and Efficiency

The development of novel catalysts is paramount for improving the synthesis of this compound. Research in this area focuses on designing catalysts that offer higher efficiency, improved selectivity (including stereoselectivity), and broader functional group tolerance under milder reaction conditions.

For the C-N bond formation step, significant efforts are directed towards advancing palladium- and copper-catalyzed cross-coupling reactions. rsc.orgacs.org While palladium catalysts are highly effective, research is ongoing to develop more robust ligands that can promote the coupling of challenging substrates at low catalyst loadings. acs.org Copper, being a more earth-abundant and less expensive metal, is an attractive alternative. nih.gov The design of novel ligands for copper catalysts is a key area of investigation, aiming to match and exceed the efficiency of palladium systems, particularly for sterically hindered substrates. nih.govrsc.org

In the formation of the cyclopropane ring, the design of stereoselective catalysts is a major frontier. Biocatalysis, using engineered enzymes such as "cyclopropanases," offers a powerful approach to control the stereochemistry of the product with exceptional precision. chemrxiv.org Computational design methods are being used to engineer these enzymes to favor the formation of a specific stereoisomer (e.g., trans-(1R,2R) or cis-(1R,2S)), which is crucial for pharmaceutical applications where a single isomer is often responsible for the desired biological activity. chemrxiv.org

| Catalyst Type | Reaction Step | Area of Innovation | Desired Outcome |

| Palladium-based Catalysts | Amide formation (C-N coupling) | Development of advanced phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. mdpi.com | Higher turnover numbers (TON), lower catalyst loading, broader substrate scope. |

| Copper-based Catalysts | Amide formation (C-N coupling) | Discovery of new ligand motifs (e.g., pyrrole-ols, oxalamides) to overcome challenges with sterically hindered partners. nih.gov | A more sustainable and cost-effective alternative to palladium with comparable or superior performance. rsc.org |

| Biocatalysts (Enzymes) | Cyclopropanation | Computational design and directed evolution of hemoproteins to create 'generalist' cyclopropanases with tailored stereoselectivity. chemrxiv.org | Access to all possible stereoisomers of the cyclopropane ring with high diastereo- and enantioselectivity. |

| Homogeneous/Heterogeneous Catalysts | General | Development of recyclable catalysts or catalysts suitable for continuous flow systems. mdpi.com | Increased sustainability, simplified product purification, and suitability for industrial processes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromophenyl)cyclopropanecarboxamide, and how can diastereomer formation be controlled during synthesis?

- Methodological Answer : The synthesis of cyclopropanecarboxamide derivatives often involves coupling cyclopropanecarbonyl chloride with substituted anilines. For example, analogous compounds like N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide are synthesized using phenolic nucleophiles under optimized stoichiometry (4.0 equiv.) to minimize side reactions . Diastereomer control can be achieved through stereoselective reaction conditions (e.g., low temperatures, chiral catalysts) and purification via preparative column chromatography (hexanes/EtOAc gradients) to isolate isomers with high diastereomeric ratios (dr >20:1) .

Q. How should researchers optimize reaction conditions (solvent, temperature, catalysts) to achieve high yields of this compound while minimizing side products?

- Methodological Answer : Key parameters include:

- Solvent : Dichloromethane or THF for polar intermediates, as used in cyclopentanecarboxamide syntheses .

- Temperature : Low temperatures (0–5°C) to suppress hydrolysis or undesired cyclization .

- Catalysts : Palladium on carbon or triethylamine to facilitate coupling reactions .

- Stoichiometry : Excess nucleophile (e.g., 4.0 equiv. phenol derivatives) to drive reactions to completion .

Q. What chromatographic techniques are most effective for purifying this compound, particularly when dealing with isomeric impurities?

- Methodological Answer : Normal-phase silica gel chromatography with hexanes/EtOAc gradients (e.g., 5:1 to 3:1) resolves diastereomers, as demonstrated for structurally similar carboxamides (Rf = 0.19 in hexanes/EtOAc 5:1) . For challenging separations, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases can achieve >95% purity, supported by LC-MS validation .

Advanced Research Questions

Q. How does the cyclopropane ring conformation in this compound influence its intermolecular interactions in crystal packing, as determined by X-ray crystallography?

- Methodological Answer : X-ray diffraction studies of bromophenyl sulfonamide analogs reveal that cyclopropane rings adopt puckered conformations, facilitating C–H···O hydrogen bonds and π-π stacking with aromatic substituents. These interactions stabilize crystal lattices and can guide co-crystallization strategies for improved solubility .

Q. What contradictory findings exist regarding the biological activity of this compound derivatives in kinase inhibition assays, and how can these discrepancies be resolved through structural optimization?

- Methodological Answer : Some derivatives show potent c-Met kinase inhibition (IC50 < 50 nM) , while others exhibit reduced activity due to steric clashes from bulky substituents. Resolution strategies include:

- SAR Analysis : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring enhances binding affinity .

- Co-crystallization : Mapping binding pockets using kinase-inhibitor complexes to refine substituent positioning .

Q. What computational methods are suitable for predicting the acid dissociation constant (pKa) and lipophilicity of this compound derivatives?